
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 1,1-dimethoxy-2,2-dimethylcyclobutane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane can undergo several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclobutane derivatives.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Applications De Recherche Scientifique
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution or elimination reactions. The methoxy groups can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring and its substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted compound with applications in pharmaceuticals.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromoacetyl)coumarins: Utilized in the synthesis of heterocyclic systems.
Uniqueness
3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C9H17BrO2 |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)7(6-10)5-9(8,11-3)12-4/h7H,5-6H2,1-4H3 |
Clé InChI |
VWUGBXNJLWRELX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1(OC)OC)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



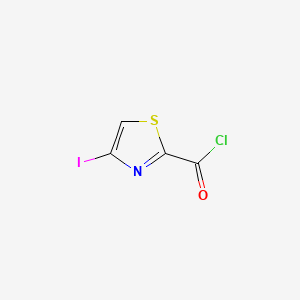
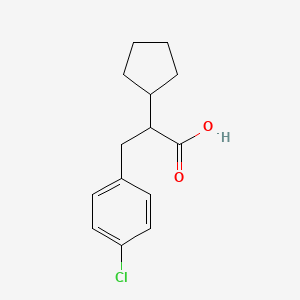
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
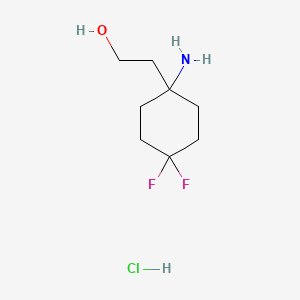
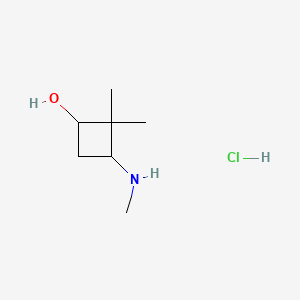
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
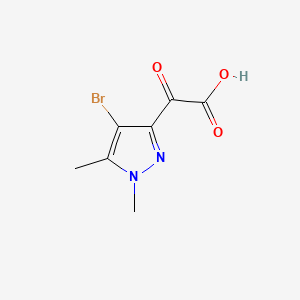
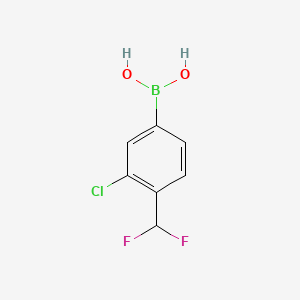
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
